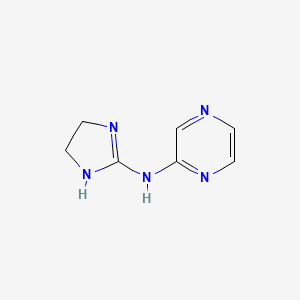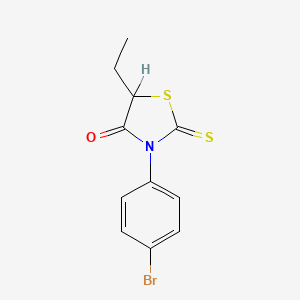![molecular formula C7H13N3 B14695483 3-[2-(2-Methylpropylidene)hydrazinyl]propanenitrile CAS No. 30152-38-6](/img/structure/B14695483.png)
3-[2-(2-Methylpropylidene)hydrazinyl]propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(2-Methylpropylidene)hydrazinyl]propanenitrile is an organic compound with the molecular formula C7H13N3. It is a hydrazine derivative, characterized by the presence of a hydrazinyl group attached to a propanenitrile backbone.
Vorbereitungsmethoden
The synthesis of 3-[2-(2-Methylpropylidene)hydrazinyl]propanenitrile typically involves the reaction of 2-methylpropanal with hydrazine hydrate, followed by the addition of acrylonitrile. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
3-[2-(2-Methylpropylidene)hydrazinyl]propanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
3-[2-(2-Methylpropylidene)hydrazinyl]propanenitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 3-[2-(2-Methylpropylidene)hydrazinyl]propanenitrile involves its interaction with molecular targets such as enzymes and proteins. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt metabolic pathways and cellular processes, making it a potential candidate for therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
3-[2-(2-Methylpropylidene)hydrazinyl]propanenitrile can be compared with other hydrazine derivatives such as:
3-Chloro-2-hydrazinylpyridine: This compound also contains a hydrazinyl group but differs in its aromatic structure and chlorine substitution, which can lead to different reactivity and applications.
Propanedinitrile: While this compound shares the nitrile group, it lacks the hydrazinyl moiety, resulting in different chemical properties and uses. The uniqueness of this compound lies in its specific structure, which combines both hydrazinyl and nitrile functionalities, offering a distinct set of chemical and biological properties.
Eigenschaften
CAS-Nummer |
30152-38-6 |
|---|---|
Molekularformel |
C7H13N3 |
Molekulargewicht |
139.20 g/mol |
IUPAC-Name |
3-[2-(2-methylpropylidene)hydrazinyl]propanenitrile |
InChI |
InChI=1S/C7H13N3/c1-7(2)6-10-9-5-3-4-8/h6-7,9H,3,5H2,1-2H3 |
InChI-Schlüssel |
ZDSAUCBOVKPELU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C=NNCCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanone](/img/structure/B14695403.png)
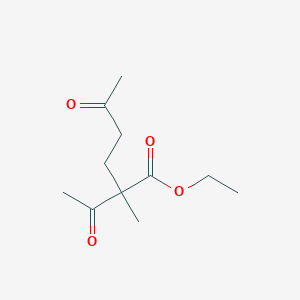
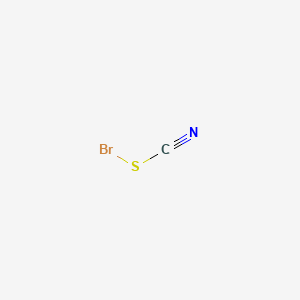
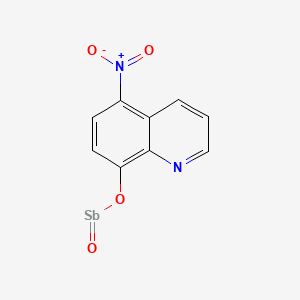
![1,1'-{Oxybis[(4,1-phenylene)(diazomethylene)]}dibenzene](/img/structure/B14695443.png)

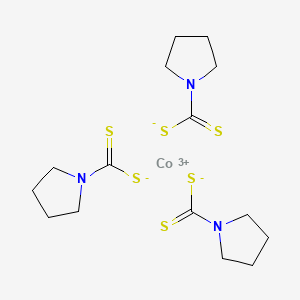
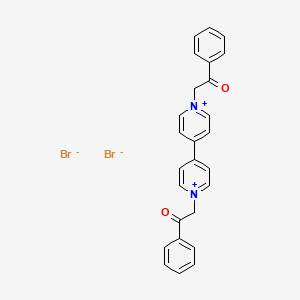

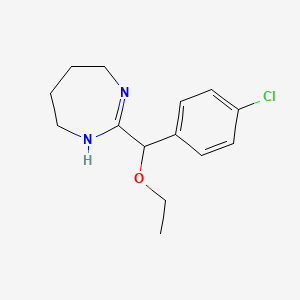
![4,5-Dihydro-2H,6H-[1,3]oxazolo[5,4,3-ij]quinoline-2,6-dione](/img/structure/B14695482.png)
![[4-Amino-6-(methylsulfanyl)-1,3,5-triazin-2-yl]cyanamide](/img/structure/B14695484.png)
